Fluorine-Induced Lipophilicity Modulation: Methyl 3-[(4-fluorophenyl)formamido]propanoate vs. Methyl 3-benzamidopropanoate
The introduction of a single fluorine atom at the para position of the benzamide ring results in a measurable increase in lipophilicity compared to the non-fluorinated parent compound. The computed LogP (XLogP3) for methyl 3-[(4-fluorophenyl)formamido]propanoate is approximately 1.4, whereas methyl 3-benzamidopropanoate has a computed XLogP3 of 1.1 [1][2]. This difference of +0.3 log units reflects the electron-withdrawing, hydrophobic contribution of fluorine, which can enhance membrane permeability and target engagement in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.4 |
| Comparator Or Baseline | Methyl 3-benzamidopropanoate: XLogP3 = 1.1 |
| Quantified Difference | ΔLogP = +0.3 |
| Conditions | Computed using XLogP3 algorithm; data sourced from PubChem |
Why This Matters
For procurement decisions in early drug discovery, a fluorinated building block with higher lipophilicity can improve cell permeability and oral absorption potential without introducing larger, more flexible halogens.
- [1] PubChem. (2025). Methyl 3-[(4-fluorophenyl)formamido]propanoate - Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Methyl 3-benzamidopropanoate - Computed Properties. National Center for Biotechnology Information. View Source
- [3] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
